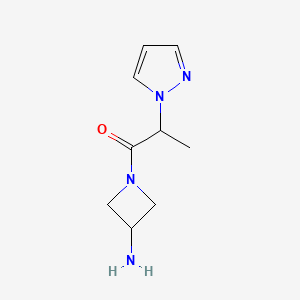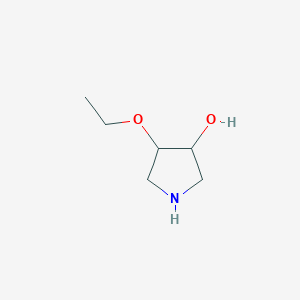
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
Übersicht
Beschreibung
1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, more commonly known as AAPP, is a heterocyclic compound that has been used in a wide range of scientific applications. AAPP is a versatile compound that can be used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used in various research projects to study its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Research involving novel pyrazole derivatives, including structures akin to the compound of interest, indicates significant potential in developing antimicrobial and anticancer therapies. For instance, studies have synthesized novel compounds that have demonstrated higher anticancer activity than reference drugs in vitro, pointing to the promise of these molecules in therapeutic development. Such compounds, characterized by their pyrazole and pyrimidine moieties, have been evaluated for their antimicrobial efficacy as well, with many showing good to excellent activity against various microbial strains (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Biological Activities
The synthetic routes to access pyrazole derivatives have been extensively explored, leading to compounds with significant biological activities. One such example includes the generation of compounds through reactions involving chalcone derivatives, yielding products with considerable antimicrobial activity. These synthetic methodologies not only highlight the chemical versatility of these compounds but also their potential utility in addressing various biological targets (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013).
Structural Diversity and Drug Development
The exploration of structurally diverse libraries through alkylation and ring closure reactions showcases the adaptability of pyrazole-related compounds in generating a wide array of derivatives. This structural versatility is crucial for the development of novel drug candidates, as it allows for the fine-tuning of molecular properties to meet specific pharmacological requirements. Such research underscores the compound's relevance in the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Roman, 2013).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7(13-4-2-3-11-13)9(14)12-5-8(10)6-12/h2-4,7-8H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMBPYHMNRJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)



![3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1466533.png)



![2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466541.png)
![Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1466542.png)



